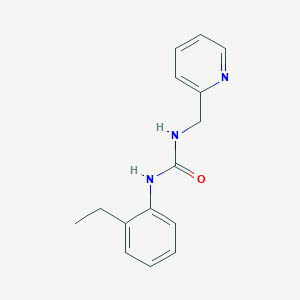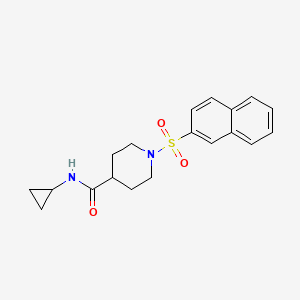![molecular formula C23H17BrFNO2 B5497278 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5497278.png)
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile, also known as BF-3, is a synthetic compound that belongs to the class of acrylonitriles. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile exerts its pharmacological effects by binding to specific targets in the body. It has been shown to bind to tubulin, a protein involved in cell division, and disrupt its function, leading to cell cycle arrest and apoptosis in cancer cells. 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects in the body. In cancer cells, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In inflammation, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. However, one of the limitations of 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is its poor solubility, which can affect its bioavailability and efficacy. Another limitation is the lack of long-term safety data, which is necessary for its clinical development.
Direcciones Futuras
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has several potential future directions for research. One direction is to explore its potential as a combination therapy with other chemotherapeutic agents in cancer treatment. Another direction is to investigate its potential as a therapeutic agent in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, future research could focus on improving the solubility and bioavailability of 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile to enhance its efficacy and clinical potential.
Conclusion:
In conclusion, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is a synthetic compound with potential applications in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile exerts its pharmacological effects by binding to specific targets in the body, leading to various biochemical and physiological effects. While 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has several advantages for lab experiments, it also has limitations such as poor solubility and lack of long-term safety data. Future research could focus on exploring its potential as a combination therapy, investigating its potential in other diseases, and improving its solubility and bioavailability.
Métodos De Síntesis
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile can be synthesized through a multi-step reaction involving the coupling of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzyl bromide, followed by the reaction with malononitrile and subsequent dehydration. The final product is obtained by the removal of the protecting group benzyl ether using hydrogenation.
Aplicaciones Científicas De Investigación
3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been studied for its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFNO2/c1-27-22-13-17(11-19(14-26)18-7-9-20(25)10-8-18)12-21(24)23(22)28-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKYMFQFMAKLBC-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5497195.png)



![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5497234.png)

![(1R*,2R*)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5497245.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5497272.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5497274.png)
![3-{[(4-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5497279.png)
![N-{[3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5497284.png)
![3-(2,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5497287.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5497295.png)
